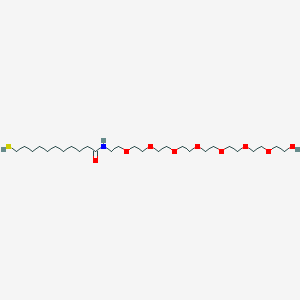

Thiol-C10-amide-PEG8

Description

The exact mass of the compound alpha-(11-Mercapto-undecanoylamido)-omega-hydroxy octa(ethylene glycol) is 569.35975351 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Thiol-C10-amide-PEG8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiol-C10-amide-PEG8 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-11-sulfanylundecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H55NO9S/c29-11-13-32-15-17-34-19-21-36-23-25-37-24-22-35-20-18-33-16-14-31-12-10-28-27(30)9-7-5-3-1-2-4-6-8-26-38/h29,38H,1-26H2,(H,28,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLHYTZEFFDHAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCS)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H55NO9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thiol-C10-amide-PEG8: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Thiol-C10-amide-PEG8 is a heterobifunctional linker molecule integral to the burgeoning field of targeted protein degradation. As a crucial component of Proteolysis Targeting Chimeras (PROTACs), this linker facilitates the recruitment of target proteins to E3 ubiquitin ligases, leading to their subsequent degradation by the proteasome. This guide provides an in-depth overview of the chemical properties, synthesis, and application of Thiol-C10-amide-PEG8 for researchers, scientists, and professionals in drug development.

Core Chemical Properties

Thiol-C10-amide-PEG8 is characterized by a thiol group at one terminus, a C10 alkyl chain, an amide bond, and a polyethylene glycol (PEG) chain of eight repeating units. This structure imparts specific functionalities essential for its role as a PROTAC linker. The terminal thiol group offers a reactive handle for conjugation to a protein of interest (POI) ligand, often through a maleimide-thiol reaction. The PEG8 moiety enhances aqueous solubility and provides a flexible spacer to orient the PROTAC molecule for effective ternary complex formation between the target protein and an E3 ligase.

| Property | Value | Citation(s) |

| Chemical Name | N-(23-hydroxy-3,6,9,12,15,18,21-heptaoxatricosan-1-yl)-11-sulfanylundecanamide | [1] |

| Molecular Formula | C27H55NO9S | [1] |

| Molecular Weight | 569.79 g/mol | [1] |

| CAS Number | 1353948-95-4 | [1] |

| Appearance | Solid Powder | [1] |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO and DMF. | |

| Storage | Recommended storage at -20°C for long-term stability. |

Synthesis of Thiol-C10-amide-PEG8

The synthesis of Thiol-C10-amide-PEG8 is achieved through a standard amide coupling reaction between 11-mercaptoundecanoic acid and an amino-PEG8-alcohol derivative. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of Thiol-C10-amide-PEG8

Materials:

-

11-mercaptoundecanoic acid

-

O-(2-Aminoethyl)heptaethylene glycol (or a similarly suitable amino-PEG8-alcohol)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU)

-

N-hydroxysuccinimide (NHS) or HOBt

-

Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask, dissolve 11-mercaptoundecanoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM. Cool the mixture to 0°C in an ice bath. Add DCC (1.1 equivalents) dropwise to the solution. Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Amide Coupling: In a separate flask, dissolve O-(2-Aminoethyl)heptaethylene glycol (1 equivalent) and TEA (1.5 equivalents) in anhydrous DCM.

-

Reaction Mixture: Filter the activated ester solution from step 1 to remove the DCU precipitate. Add the filtered solution dropwise to the amine solution from step 2 at 0°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield Thiol-C10-amide-PEG8.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in PROTAC-Mediated Protein Degradation

Thiol-C10-amide-PEG8 serves as a linker to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, forming a PROTAC. This tripartite molecule facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. A common application involves targeting proteins implicated in disease, such as the bromodomain-containing protein 4 (BRD4) in cancer.

Signaling Pathway: PROTAC-Mediated Degradation of a Target Protein

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: Assessing PROTAC Efficacy

A critical step in PROTAC development is to quantify the degradation of the target protein in a cellular context. Western blotting is a standard technique for this purpose.

References

The Strategic Role of PEG8 in PROTAC Linker Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to inducing the selective degradation of target proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target-binding warhead to the E3 ligase-recruiting ligand. Among the diverse array of linkers, polyethylene glycol (PEG) chains, particularly those with eight ethylene glycol units (PEG8), have garnered significant attention for their ability to favorably modulate the physicochemical and pharmacological properties of PROTACs. This technical guide provides a comprehensive overview of the role of PEG8 in PROTAC linker design, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

The Multifaceted Role of the PROTAC Linker

The linker in a PROTAC is far more than a simple spacer; it is a critical determinant of the molecule's overall performance.[1] Its length, composition, and flexibility profoundly influence several key parameters that govern the efficiency of protein degradation.[2] A well-designed linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[3] This ternary complex is the cornerstone of PROTAC activity, as it brings the E3 ligase in close proximity to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4]

PEG Linkers: A Privileged Scaffold in PROTAC Design

PEG linkers, composed of repeating ethylene glycol units, are among the most widely used linkers in PROTAC development, with statistics indicating their use in approximately 54% of reported PROTACs.[1] Their popularity stems from a unique combination of properties that address some of the inherent challenges in designing effective PROTACs.

Key Advantages of PEG Linkers:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of PROTAC molecules, which are often large and hydrophobic. This is a crucial factor for their developability as therapeutic agents.

-

Improved Cell Permeability: By modulating the overall polarity of the PROTAC, PEG linkers can enhance cell permeability, a critical factor for reaching intracellular targets.

-

Tunable Length and Flexibility: The length of the PEG linker can be precisely controlled by varying the number of ethylene glycol units, allowing for the systematic optimization of the distance between the target protein and the E3 ligase. This flexibility can be crucial for accommodating the specific structural requirements of different target-E3 ligase pairs.

-

Biocompatibility: PEG is a well-established biocompatible polymer, which minimizes the risk of toxicity.

The Specific Contribution of PEG8 Linkers

While various PEG linker lengths have been explored, the PEG8 linker has emerged as a frequently employed option in PROTAC design. The rationale for its use lies in providing a balance between sufficient length to span the distance between the target protein and the E3 ligase without inducing excessive flexibility that could lead to a high entropic penalty upon ternary complex formation.

Impact on Degradation Efficiency (DC50 and Dmax)

The length of the PEG linker has a direct and often dramatic impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal linker length is highly target-dependent.

Table 1: Comparative Degradation Efficiency of PROTACs with Varying PEG Linker Lengths

| Target Protein | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | VHL | PEG3 | 55 | 85 | |

| BRD4 | VHL | PEG4 | 20 | 95 | |

| BRD4 | VHL | PEG5 | 15 | >98 | |

| BRD4 | VHL | PEG6 | 30 | 92 | |

| H-PGDS | VHL | PEG0 | >1000 | <20 | |

| H-PGDS | VHL | PEG3 | ~100 | ~60 | |

| H-PGDS | VHL | PEG5 | ~10 | >80 |

Note: Data presented is a synthesized representation from multiple sources for illustrative purposes. Actual values may vary based on specific experimental conditions.

Influence on Cellular Permeability

Cellular permeability is a critical attribute for PROTAC efficacy. The physicochemical properties of the linker play a significant role in a PROTAC's ability to cross the cell membrane.

Table 2: Impact of PEG Linker Length on PROTAC Permeability

| PROTAC Series | Linker | PAMPA Permeability (10⁻⁶ cm/s) | Reference |

| BRD4-targeting | PEG3 | 1.8 | |

| BRD4-targeting | PEG4 | 1.5 | |

| BRD4-targeting | PEG5 | 1.3 | |

| BRD4-targeting | PEG6 | 1.1 | |

| VHL-based | 1-unit PEG | >0.002 | |

| VHL-based | 2-unit PEG | 0.6 | |

| VHL-based | 3-unit PEG | <0.03 |

Note: This table presents representative data to illustrate trends. PAMPA (Parallel Artificial Membrane Permeability Assay) is a common in vitro method to assess passive permeability.

Visualizing the PROTAC Mechanism and Experimental Workflow

Signaling Pathway of PROTAC Action

Caption: A simplified signaling pathway of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

Caption: A typical experimental workflow for the development and evaluation of a PROTAC.

Detailed Experimental Protocols

Western Blotting for Protein Degradation Assessment

This protocol outlines the standard procedure to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Western blot imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency on the day of treatment.

-

Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Prepare samples with Laemmli buffer and denature by boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate DC50 and Dmax values from the dose-response curves.

-

Caco-2 Permeability Assay

This assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 24-well format)

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

-

Test PROTAC compound and control compounds (high and low permeability markers)

-

LC-MS/MS system for sample analysis

Procedure:

-

Cell Seeding and Differentiation:

-

Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.

-

Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions. The integrity of the monolayer should be verified by measuring the transepithelial electrical resistance (TEER).

-

-

Permeability Assay (Apical to Basolateral - A-B):

-

Wash the cell monolayer with pre-warmed transport buffer.

-

Add the test PROTAC solution (at a known concentration in transport buffer) to the apical (A) compartment.

-

Add fresh transport buffer to the basolateral (B) compartment.

-

Incubate the plate at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.

-

At the end of the experiment, collect the final sample from the apical compartment.

-

-

Permeability Assay (Basolateral to Apical - B-A):

-

Perform the assay in the reverse direction to assess active efflux. Add the PROTAC solution to the basolateral compartment and sample from the apical compartment.

-

-

Sample Analysis:

-

Analyze the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

-

Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.

-

Conclusion

The linker is a pivotal component in the design of efficacious PROTACs, and PEG linkers, particularly PEG8, offer a versatile and effective means to optimize their properties. The hydrophilicity, biocompatibility, and tunable length of PEG linkers contribute to improved solubility and cell permeability, which are critical for in vivo activity. While the optimal linker length is target-specific and requires empirical determination, the strategic use of PEG8 linkers provides a strong starting point for the development of potent and drug-like protein degraders. The experimental protocols and visualizations provided in this guide offer a framework for the rational design and evaluation of next-generation PROTACs.

References

Thiol-C10-amide-PEG8 mechanism of action in protein degradation

An in-depth technical guide on the role and mechanism of Thiol-C10-amide-PEG8 in protein degradation.

Introduction

The field of targeted protein degradation has opened new avenues for therapeutic intervention by enabling the selective elimination of disease-causing proteins. A key technology in this area is the use of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific proteins. While "Thiol-C10-amide-PEG8" does not describe a complete, active PROTAC, it represents a sophisticated chemical linker that would be a critical component of such a molecule. This guide details the putative mechanism of action, experimental evaluation, and structural role of a PROTAC incorporating a Thiol-C10-amide-PEG8 linker.

A PROTAC molecule is comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The Thiol-C10-amide-PEG8 structure describes a linker with specific chemical properties designed to optimize the function of the resulting PROTAC.

-

Thiol (-SH group): This functional group can be used for conjugation to other molecules or may be part of a warhead for covalent binding to the target protein.

-

C10-amide: A ten-carbon alkyl chain with an amide bond provides a specific length and rigidity to the linker, which is crucial for the proper orientation of the target protein and the E3 ligase to form a productive ternary complex.

-

PEG8 (8-unit polyethylene glycol): The PEG component enhances the solubility and pharmacokinetic properties of the PROTAC molecule, which can improve its cell permeability and overall efficacy.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The primary mechanism of action for a PROTAC is to co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC containing a Thiol-C10-amide-PEG8 linker would function by bringing a target protein and an E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Once the target protein is polyubiquitinated, it is recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of additional target protein molecules.

Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the Dmax, which represents the maximum percentage of protein degradation achievable.

| Parameter | Description | Hypothetical Value |

| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 15 nM |

| Dmax | The maximum percentage of protein degradation observed. | 95% |

| t1/2 of Degradation | The time required to degrade 50% of the target protein at a given PROTAC concentration. | 2 hours |

Experimental Protocols

The evaluation of a PROTAC's efficacy involves a series of in vitro experiments to confirm target engagement, ubiquitination, and degradation.

Western Blotting for Protein Degradation

This is the most common method to quantify the reduction in target protein levels.

-

Cell Culture and Treatment: Plate cells (e.g., HEK293T, or a cancer cell line expressing the target protein) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).

-

Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.

Immunoprecipitation for Ubiquitination

This assay confirms that the degradation is occurring via the ubiquitin-proteasome system.

-

Cell Treatment: Treat cells with the PROTAC for a shorter duration (e.g., 4-8 hours) to capture the ubiquitinated protein before it is fully degraded. It is also common to co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of polyubiquitinated proteins.

-

Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using an antibody specific to the protein of interest.

-

Western Blotting: Elute the immunoprecipitated protein and analyze it by Western blotting using an antibody that recognizes ubiquitin. A smear of high-molecular-weight bands indicates polyubiquitination of the target protein.

Conclusion

The Thiol-C10-amide-PEG8 chemical structure represents a highly versatile and functional linker for the development of PROTACs. Its specific composition is designed to ensure an appropriate spatial arrangement for the formation of a productive ternary complex, while also providing favorable solubility and pharmacokinetic properties. The evaluation of a PROTAC containing such a linker requires rigorous experimental validation, including quantitative assessment of protein degradation and confirmation of the underlying mechanism of action through ubiquitination assays. The continued development of novel linkers like Thiol-C10-amide-PEG8 is essential for advancing the field of targeted protein degradation and realizing its full therapeutic potential.

The Strategic Role of the C10-Amide Moiety in PROTAC Linker Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC molecule is composed of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two elements. The linker is not merely a passive connector but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide delves into the specific function of the C10-amide moiety within PROTAC linkers, providing a comprehensive overview of its impact on key performance parameters.

The Amide Bond: A Double-Edged Sword in PROTAC Design

Amide bonds are frequently employed in PROTAC synthesis due to the reliability and predictability of amide coupling reactions.[1] However, the amide group itself can present challenges to the development of orally bioavailable drugs. As a hydrogen bond donor, the amide moiety can contribute to a high polar surface area, which is often associated with poor absorption, distribution, metabolism, and excretion (ADME) properties.[2]

The C10-Alkyl Chain: A Modulator of Physicochemical Properties

The "C10" in a C10-amide linker refers to a ten-carbon alkyl chain. The length and composition of the alkyl chain in a PROTAC linker are pivotal in modulating its physicochemical properties and, consequently, its biological activity.

Impact on Permeability: Longer alkyl chains, such as a C10 chain, increase the lipophilicity of the PROTAC molecule.[][] This can enhance passive diffusion across the cell membrane, a critical step for PROTACs to reach their intracellular targets. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[] Therefore, the optimal alkyl chain length represents a balance between sufficient lipophilicity for membrane traversal and adequate solubility for systemic exposure. Studies on PROTACs with varying alkyl chain lengths have shown that there is often an optimal length for maximal cellular activity, with shorter and longer linkers being less effective.

Influence on Ternary Complex Formation: The linker's length and flexibility are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). A linker that is too short may create steric hindrance, preventing the two proteins from coming together effectively. Conversely, a very long and flexible linker might lead to an entropic penalty upon binding, potentially destabilizing the ternary complex. The C10-alkyl chain provides significant conformational flexibility, allowing the PROTAC to adopt an optimal orientation for productive ubiquitination of the target protein.

Quantitative Analysis of Alkyl Linker Length on PROTAC Activity

While specific data for a C10-amide linker is not extensively published as a standalone case study, the impact of linker length has been systematically investigated. The following table summarizes data from a study on PROTACs targeting TANK-binding kinase 1 (TBK1) with linkers of varying lengths, which provides a strong indication of how a C10-amide linker (approximately 11-12 atoms in length) would be expected to perform.

| Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| < 12 | No degradation | - |

| 12-29 | Submicromolar | > 90 |

| 21 | 3 | 96 |

| 29 | 292 | 76 |

Table 1: Effect of linker length on the degradation of TBK1 by PROTACs. Data sourced from a review by Troup, et al.

This data clearly demonstrates that a minimum linker length is required for degradation activity, with a C10-alkyl chain falling within the optimal range for potent degradation.

Visualizing the PROTAC Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.

Detailed Experimental Protocols

A critical aspect of PROTAC development is the rigorous experimental validation of their properties. Below are detailed methodologies for key assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA is a non-cell-based assay that assesses the passive permeability of a compound across an artificial lipid membrane, mimicking the lipid barrier of the cell.

Protocol:

-

Preparation of the Donor Plate:

-

A 96-well filter plate (e.g., Millipore MultiScreen-IP) serves as the donor plate.

-

The filter membrane of each well is coated with a solution of a lipid mixture (e.g., 2% (w/v) lecithin in dodecane) to form the artificial membrane.

-

The PROTAC is dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) at a known concentration (e.g., 100 µM) to create the donor solution.

-

The donor solution is added to the wells of the donor plate.

-

-

Preparation of the Acceptor Plate:

-

A 96-well acceptor plate is filled with buffer, which may contain a small percentage of a solubilizing agent (e.g., DMSO) to match the donor solution.

-

-

Assay Incubation:

-

The donor plate is placed on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer.

-

The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

-

-

Quantification:

-

After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

-

-

Calculation of Permeability Coefficient (Pe):

-

The effective permeability (Pe) is calculated using the following equation:

where:

-

[C_A(t)] is the concentration of the compound in the acceptor well at time t.

-

[C_eq] is the equilibrium concentration.

-

V_D and V_A are the volumes of the donor and acceptor wells, respectively.

-

A is the area of the membrane.

-

t is the incubation time.

-

-

Metabolic Stability Assay in Human Plasma

Principle: This assay evaluates the stability of a PROTAC in the presence of plasma enzymes, which can metabolize the compound.

Protocol:

-

Compound Incubation:

-

The PROTAC is incubated in human plasma at a final concentration of, for example, 1 µM.

-

The incubation is carried out at 37°C in a shaking water bath.

-

-

Time Points:

-

Aliquots of the plasma-PROTAC mixture are taken at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

-

-

Reaction Quenching:

-

The enzymatic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

-

-

Sample Processing:

-

The samples are vortexed and centrifuged to precipitate plasma proteins.

-

The supernatant, containing the remaining PROTAC, is collected.

-

-

Quantification:

-

The concentration of the parent PROTAC in the supernatant is quantified by LC-MS/MS.

-

-

Data Analysis:

-

The percentage of the PROTAC remaining at each time point is plotted against time.

-

The half-life (t1/2) of the PROTAC in plasma is calculated from the slope of the natural logarithm of the remaining percentage versus time.

-

Biophysical Assays for Ternary Complex Formation

a) Surface Plasmon Resonance (SPR)

Principle: SPR measures the binding of an analyte (e.g., PROTAC and POI) to a ligand (e.g., E3 ligase) immobilized on a sensor chip in real-time.

Protocol:

-

Chip Preparation:

-

The E3 ligase (e.g., VHL complex) is immobilized on a sensor chip (e.g., a CM5 chip via amine coupling or a streptavidin chip if the ligase is biotinylated).

-

-

Binary Interaction Analysis:

-

To determine the binding affinity of the PROTAC to the E3 ligase, solutions of the PROTAC at various concentrations are flowed over the chip, and the binding response is measured.

-

Similarly, the binding of the PROTAC to the POI can be measured by immobilizing the POI.

-

-

Ternary Complex Formation:

-

To measure ternary complex formation, a constant concentration of the POI is mixed with varying concentrations of the PROTAC, and this mixture is flowed over the immobilized E3 ligase.

-

An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex.

-

-

Data Analysis:

-

The sensorgram data is fitted to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity for ternary complex) to determine kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

-

Cooperativity (α) can be calculated as the ratio of the KD of the PROTAC for the E3 ligase in the absence and presence of the POI.

-

b) Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs upon binding of molecules, providing a complete thermodynamic profile of the interaction.

Protocol:

-

Sample Preparation:

-

The E3 ligase is placed in the sample cell of the calorimeter.

-

The PROTAC is loaded into the injection syringe.

-

-

Titration:

-

The PROTAC is injected in small aliquots into the E3 ligase solution.

-

The heat released or absorbed upon each injection is measured.

-

-

Ternary Complex Measurement:

-

To measure ternary complex formation, the E3 ligase is pre-saturated with the POI in the sample cell, and the PROTAC is titrated into this mixture.

-

-

Data Analysis:

-

The binding isotherm is generated by plotting the heat change per injection against the molar ratio of the titrant.

-

This isotherm is fitted to a suitable binding model to determine the stoichiometry (n), binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

Conclusion

The C10-amide moiety in a PROTAC linker plays a multifaceted role in determining the overall efficacy of the molecule. The amide bond provides a synthetically accessible and stable connection point, while the ten-carbon alkyl chain is a key modulator of physicochemical properties. By increasing lipophilicity, the C10 chain can enhance cell permeability, a common hurdle in PROTAC development. Furthermore, its length and flexibility are critical for enabling the formation of a productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation. The rational design of PROTACs, including the careful selection of linker components like the C10-amide, supported by rigorous experimental validation, is paramount to advancing this promising therapeutic modality.

References

Thiol-C10-amide-PEG8 for Novel PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency and selectivity of protein degradation.

This technical guide focuses on the application of the Thiol-C10-amide-PEG8 linker in the development of novel PROTACs. This linker possesses a polyethylene glycol (PEG) chain, which can enhance solubility and cell permeability, a C10 alkyl chain for appropriate spacing, and a terminal thiol group that can be utilized for various conjugation strategies, including the potential for covalent or reversible covalent interactions.

To illustrate the practical application of this linker, this guide will present a representative case study for the development of a hypothetical PROTAC, PROTAC-X , targeting a well-validated cancer target. This guide will provide detailed experimental protocols, quantitative data presentation, and visualizations of key processes and pathways.

PROTAC-X: A Representative Case Study

For the purpose of this guide, we will consider the development of PROTAC-X , a hypothetical PROTAC designed to target Bruton's tyrosine kinase (BTK) , a clinically validated target in B-cell malignancies. PROTAC-X will utilize the Thiol-C10-amide-PEG8 linker to connect a known BTK inhibitor (the "warhead") to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Components of PROTAC-X:

-

Warhead: A derivative of a potent BTK inhibitor, modified with a suitable attachment point for the linker.

-

E3 Ligase Ligand: A well-characterized VHL ligand.

-

Linker: Thiol-C10-amide-PEG8.

Data Presentation: Characterization of PROTAC-X

The successful development of a PROTAC requires rigorous characterization of its biochemical and cellular activities. The following tables summarize the hypothetical, yet representative, quantitative data for PROTAC-X.

Table 1: Biochemical and Biophysical Properties of PROTAC-X

| Parameter | Value | Description |

| Binding Affinity (Kd) to BTK | 50 nM | Measures the affinity of the warhead portion of PROTAC-X to the target protein. |

| Binding Affinity (Kd) to VHL | 150 nM | Measures the affinity of the E3 ligase ligand portion of PROTAC-X to the VHL E3 ligase. |

| Ternary Complex Cooperativity (α) | 5 | A value greater than 1 indicates positive cooperativity, where the binding of one protein enhances the binding of the other to the PROTAC. |

Table 2: Cellular Activity of PROTAC-X in a B-Cell Lymphoma Cell Line

| Parameter | Value | Description |

| DC50 | 25 nM | The concentration of PROTAC-X required to degrade 50% of the target BTK protein. A lower DC50 indicates higher potency. |

| Dmax | >90% | The maximum percentage of target protein degradation achieved. A higher Dmax indicates greater efficacy. |

| IC50 (Cell Viability) | 100 nM | The concentration of PROTAC-X that inhibits 50% of cell viability, indicating its cytotoxic effect on cancer cells. |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful development and evaluation of PROTACs. The following are representative protocols that could be used to generate the data presented above.

Protocol 1: Synthesis of PROTAC-X

This protocol describes a potential synthetic route for coupling the BTK inhibitor warhead, the Thiol-C10-amide-PEG8 linker, and the VHL ligand.

Workflow for PROTAC-X Synthesis

An In-depth Technical Guide to the Thiol Group Reactivity in Thiol-C10-amide-PEG8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-C10-amide-PEG8 is a heterobifunctional linker molecule integral to the synthesis of advanced bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure features a terminal thiol (-SH) group, a ten-carbon alkyl chain (C10), an amide linkage, and an eight-unit polyethylene glycol (PEG8) chain. This unique combination of a hydrophobic alkyl chain and a hydrophilic PEG spacer influences its solubility and conformational flexibility, which are critical for its function in biological systems.[3][4]

The reactivity of the terminal thiol group is the cornerstone of this linker's utility, enabling covalent conjugation to various molecules of interest. This guide provides a comprehensive exploration of the thiol group's reactivity in Thiol-C10-amide-PEG8, offering insights into its chemical behavior, methods for its quantification, and its application in bioconjugation strategies.

Chemical Properties of the Thiol Group

The thiol group (-SH) of Thiol-C10-amide-PEG8 is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻). The reactivity of the thiol is critically dependent on its acidity, which is defined by its pKa value.

Acidity and pKa

This implies that at physiological pH (~7.4), the majority of the thiol groups will be in the protonated state. To enhance reactivity for conjugation reactions, it is common to perform these reactions at a slightly alkaline pH (typically 7.5-8.5) to increase the concentration of the highly reactive thiolate anion.

Redox Chemistry

The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds (-S-S-). This can occur through self-oxidation of two Thiol-C10-amide-PEG8 molecules or by reaction with other thiol-containing molecules. This redox sensitivity is an important consideration during storage and handling of the compound. To prevent unwanted disulfide bond formation, it is advisable to store Thiol-C10-amide-PEG8 under an inert atmosphere and to use deoxygenated buffers during conjugation reactions.

Reactivity and Common Conjugation Chemistries

The nucleophilic nature of the thiol group in Thiol-C10-amide-PEG8 allows it to participate in several highly efficient and specific conjugation reactions. The most common of these are thiol-maleimide and thiol-haloacetamide reactions.

Thiol-Maleimide Reaction

The reaction of a thiol with a maleimide is a Michael addition reaction that forms a stable thioether bond. This reaction is highly specific for thiols at near-neutral pH and proceeds rapidly.

The kinetics of the thiol-maleimide reaction are pH-dependent, with the rate increasing as the pH approaches and surpasses the pKa of the thiol, due to the increased concentration of the thiolate anion.

Thiol-Haloacetamide Reaction

Thiol groups readily react with haloacetamides (e.g., iodoacetamide or bromoacetamide) via a nucleophilic substitution (SN2) reaction. This reaction results in the formation of a stable thioether linkage and the displacement of the halide ion.

This reaction is also pH-dependent and is typically carried out at a pH between 7 and 9.

Quantitative Data Summary

While specific experimental data for Thiol-C10-amide-PEG8 is limited, the following table summarizes typical quantitative data for similar long-chain alkyl thiol-PEG molecules.

| Parameter | Typical Value | Conditions | Notes |

| Thiol pKa | 9.5 - 10.5 | Aqueous Solution, 25°C | The exact value is influenced by the local chemical environment. |

| Thiol-Maleimide Reaction Half-life | 1 - 10 minutes | pH 7.4, Room Temperature | Highly dependent on reactant concentrations and pH. |

| Thiol-Iodoacetamide Reaction Half-life | 5 - 30 minutes | pH 8.0, Room Temperature | Generally slower than the thiol-maleimide reaction. |

Experimental Protocols

Quantification of Thiol Groups using Ellman's Reagent

This protocol provides a method to determine the concentration of free thiol groups in a solution of Thiol-C10-amide-PEG8.

Materials:

-

Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

-

Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

-

Thiol-C10-amide-PEG8 sample of unknown concentration

-

Cysteine or other thiol standard of known concentration

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare DTNB Solution: Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.

-

Prepare Standard Curve: a. Prepare a stock solution of the thiol standard (e.g., 1 mM Cysteine) in the Reaction Buffer. b. Perform serial dilutions of the stock solution to create a series of standards with known concentrations.

-

Reaction: a. In a microplate well or cuvette, add 50 µL of the DTNB solution to 250 µL of each standard and the Thiol-C10-amide-PEG8 sample. b. Add 2.2 mL of Reaction Buffer to each well/cuvette. c. Incubate at room temperature for 15 minutes.

-

Measurement: Measure the absorbance at 412 nm using a spectrophotometer.

-

Calculation: a. Plot the absorbance of the standards against their known concentrations to generate a standard curve. b. Use the standard curve to determine the concentration of the Thiol-C10-amide-PEG8 sample.

General Protocol for Conjugation to a Maleimide-functionalized Protein

This protocol outlines a general procedure for conjugating Thiol-C10-amide-PEG8 to a protein containing a maleimide group.

Materials:

-

Maleimide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.2-7.4)

-

Thiol-C10-amide-PEG8

-

Reaction Buffer: Phosphate buffer, pH 7.5-8.0, containing 1 mM EDTA (degassed)

-

Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Dissolve Reagents: Dissolve the maleimide-functionalized protein and Thiol-C10-amide-PEG8 in the Reaction Buffer.

-

Conjugation: a. Add a 5- to 20-fold molar excess of Thiol-C10-amide-PEG8 to the protein solution. b. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

Quenching: Add a small excess of the quenching reagent to react with any unreacted maleimide groups.

-

Purification: Purify the resulting conjugate using size-exclusion chromatography to remove excess Thiol-C10-amide-PEG8 and quenching reagent.

-

Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.

Application in PROTAC Synthesis and Mechanism of Action

Thiol-C10-amide-PEG8 is a key component in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of target proteins.

PROTAC Synthesis Workflow

The thiol group of Thiol-C10-amide-PEG8 serves as a reactive handle to ligate a ligand for a target protein of interest (POI) or an E3 ubiquitin ligase.

PROTAC-Mediated Protein Degradation Pathway

Once synthesized, the PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Conclusion

The thiol group of Thiol-C10-amide-PEG8 provides a versatile and highly reactive functional handle for the synthesis of complex bioconjugates. Its predictable reactivity with maleimides and haloacetamides, coupled with the favorable physicochemical properties imparted by the C10-amide-PEG8 linker, makes it an invaluable tool for researchers in drug discovery and chemical biology. A thorough understanding of its thiol chemistry is paramount for the successful design and implementation of novel therapeutic and research agents.

References

The Cornerstone of Proteomic Innovation: A Technical Guide to PEGylated Linkers

For Researchers, Scientists, and Drug Development Professionals

The strategic use of Polyethylene Glycol (PEG) linkers has become a foundational principle in proteomics, driving significant advancements in therapeutics and diagnostics. The covalent attachment of PEG chains to proteins, a process known as PEGylation, offers a powerful method to enhance the pharmacokinetic and pharmacodynamic properties of biomolecules. This in-depth technical guide explores the core principles of utilizing PEGylated linkers, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Core Principles of PEGylation

PEGylation is the process of attaching one or more PEG chains to a protein or peptide.[1] This modification can profoundly alter the physicochemical properties of the parent molecule, leading to several therapeutic benefits.[1]

The Structure and Types of PEG Linkers

PEG is a biocompatible, non-toxic, and non-immunogenic polymer of repeating ethylene glycol units.[2] PEG linkers are chemically activated forms of PEG designed to react with specific functional groups on proteins. They can be broadly categorized based on their structure and properties:

-

Monodisperse vs. Polydisperse: Monodisperse PEGs have a single, defined molecular weight, whereas polydisperse PEGs are a mixture of molecules with a range of molecular weights.[3] The use of monodisperse PEGs is crucial for creating homogeneous bioconjugates with consistent properties.

-

Linear vs. Branched: Linear PEGs consist of a single chain, while branched PEGs have multiple PEG chains extending from a central core. Branched PEGs can offer a greater hydrodynamic radius, further enhancing stability and circulation time.[4]

-

Cleavable vs. Non-cleavable: Non-cleavable linkers form a stable, permanent bond between the PEG and the protein. Cleavable linkers, on the other hand, are designed to break under specific physiological conditions (e.g., in the acidic environment of a tumor or in the presence of specific enzymes), allowing for the controlled release of the native protein or a therapeutic payload. This is particularly advantageous in drug delivery applications.

Advantages of PEGylation in Proteomics

The covalent attachment of PEG chains to a protein can significantly improve its therapeutic profile:

-

Prolonged Circulatory Half-Life: The increased hydrodynamic size of a PEGylated protein reduces its rate of renal clearance, leading to a longer circulation time in the bloodstream. This allows for less frequent dosing, improving patient compliance.

-

Reduced Immunogenicity: The PEG chains can mask epitopes on the protein surface, reducing its recognition by the immune system and minimizing the risk of an immunogenic response.

-

Enhanced Solubility and Stability: PEG is highly soluble in aqueous solutions and can increase the solubility of hydrophobic proteins. PEGylation can also protect proteins from proteolytic degradation, enhancing their stability.

-

Improved Pharmacokinetics: By altering the size and charge of a protein, PEGylation can optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

Challenges and Considerations

Despite its numerous advantages, PEGylation also presents some challenges:

-

Potential for Reduced Bioactivity: The attachment of PEG chains near the active site of a protein can cause steric hindrance, potentially reducing its biological activity. The retained activity of PEGylated products can vary widely, from as low as 7% to as high as 98% depending on the PEGylation method and the size of the attached PEG.

-

Heterogeneity of PEGylated Products: Non-specific PEGylation can result in a heterogeneous mixture of products with varying numbers of PEG chains attached at different sites, complicating characterization and manufacturing.

-

Potential Immunogenicity of PEG: Although generally considered non-immunogenic, there is growing evidence that PEG itself can elicit an immune response, leading to the production of anti-PEG antibodies. This can result in the accelerated clearance of PEGylated drugs and potential hypersensitivity reactions.

-

Increased Viscosity: The addition of PEG can lead to a significant increase in the viscosity of protein formulations.

Quantitative Impact of PEGylation on Protein Properties

The effects of PEGylation are quantifiable and depend on factors such as the size and structure of the PEG linker, the site of attachment, and the properties of the protein itself.

| Property | Effect of PEGylation | Quantitative Data Example | Reference(s) |

| Pharmacokinetics (Half-life) | Significant increase | The attachment of a 40 kDa branched PEG to interferon resulted in a 20-fold increase in its half-life in humans. | |

| Biological Activity | Can be reduced | PEGylation of interferon with a 40 kDa branched PEG resulted in a reduction of its in vitro activity to 7% of the native protein. | |

| Thermodynamic Stability | Can be increased, decreased, or have no effect | The impact of PEGylation on the thermodynamic stability of alpha-1 antitrypsin was found to be neutral, regardless of PEG size or attachment site. | |

| Resistance to Proteolysis | Increased | Conjugation to a 2-armed 40 kDa PEG greatly improved the proteolytic resistance of alpha-1 antitrypsin. | |

| Liver Uptake | Decreased with increasing PEG length | Increasing PEG length from 2 kDa to 30 kDa on DNA polyplexes systematically decreased liver uptake, with 30 kDa PEG reducing it to 13% of the dose. | |

| Immunogenicity | Generally reduced, but anti-PEG antibodies can form | PEGylated proteins can elicit high levels of anti-PEG antibodies, primarily IgM and IgG1. |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of PEGylated proteins.

N-Terminal Specific PEGylation via Reductive Amination

This protocol describes a common method for site-specific PEGylation at the N-terminus of a protein.

-

Protein Preparation: Buffer exchange the protein into a reaction buffer with a pH of around 5.0-6.5 to favor the reaction at the N-terminal α-amino group over the ε-amino groups of lysine residues.

-

PEG Reagent Preparation: Dissolve a PEG-aldehyde derivative (e.g., mPEG-propionaldehyde) in the reaction buffer. A molar excess of the PEG reagent (typically 5- to 20-fold) is used.

-

Reductive Amination Reaction: Add the PEG-aldehyde solution to the protein solution.

-

Addition of Reducing Agent: Add a reducing agent, such as sodium cyanoborohydride (NaCNBH₃), to the reaction mixture to reduce the initially formed Schiff base to a stable secondary amine linkage.

-

Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified time (typically several hours to overnight) with gentle mixing.

-

Quenching the Reaction: Stop the reaction by adding a quenching reagent, such as Tris buffer, which will react with any remaining PEG-aldehyde.

-

Purification: Purify the PEGylated protein from unreacted PEG and protein using techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Characterization of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

SEC is a fundamental technique for analyzing the size and heterogeneity of PEGylated proteins.

-

System Setup: Equilibrate an SEC column (e.g., TSKgel G3000SWXL) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate.

-

Sample Preparation: Prepare the PEGylated protein sample by diluting it in the mobile phase to an appropriate concentration.

-

Injection: Inject a defined volume of the sample onto the SEC column.

-

Separation: The molecules will separate based on their hydrodynamic radius. Larger molecules (higher degree of PEGylation or aggregates) will elute earlier, while smaller molecules (unconjugated protein) will elute later.

-

Detection: Monitor the elution profile using a UV detector at 280 nm to detect the protein. An evaporative light scattering detector (ELSD) can be used in series to detect the PEG component, which has a weak UV absorbance.

-

Data Analysis: Analyze the resulting chromatogram to determine the retention times and peak areas of the different species (e.g., non-PEGylated, mono-PEGylated, di-PEGylated, and aggregates). This allows for the quantification of the degree of PEGylation and the level of aggregation.

Mass Spectrometry Analysis of PEGylated Proteins

Mass spectrometry (MS) is a powerful tool for determining the precise mass and identifying the sites of PEGylation.

-

Sample Preparation: The PEGylated protein sample may require desalting or buffer exchange into a volatile buffer (e.g., ammonium acetate) compatible with MS.

-

Liquid Chromatography (LC) Separation (Optional but Recommended): Separate the different PEGylated species using reverse-phase (RP) or size-exclusion (SEC) chromatography coupled to the mass spectrometer (LC-MS).

-

Ionization: Ionize the sample using electrospray ionization (ESI).

-

Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions in a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Charge Deconvolution: The resulting mass spectrum will show a complex pattern of multiply charged ions due to the heterogeneity of the PEG. Use deconvolution software to convert the m/z spectrum into a zero-charge mass spectrum, which will show the mass distribution of the different PEGylated species.

-

Peptide Mapping for Site Identification: To identify the specific amino acid residues where PEG is attached, perform peptide mapping.

-

Digestion: Digest the PEGylated protein into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Separate the peptides by LC and analyze them by tandem mass spectrometry (MS/MS).

-

Data Analysis: Search the MS/MS data against the protein sequence to identify the peptides and pinpoint the mass shift corresponding to the PEG modification on specific amino acids.

-

Applications and Workflows in Drug Development

PEGylated linkers are integral to the development of advanced biotherapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. PEG linkers are often incorporated to improve the solubility and stability of the ADC and to provide a defined spacer between the antibody and the drug.

References

The Emergence of Thiol-C10-amide-PEG8: A Technical Guide to a Key PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

The Central Role of the Linker in PROTAC Design

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of the stability and geometry of this ternary complex, which in turn dictates the efficiency of protein degradation.

PEG-based linkers, such as Thiol-C10-amide-PEG8, are widely employed in PROTAC design due to their advantageous properties. The ethylene glycol repeats enhance aqueous solubility, a common challenge for large, often hydrophobic PROTAC molecules. Furthermore, the flexibility of the PEG chain can be crucial for allowing the warhead and the E3 ligase ligand to adopt an optimal orientation for ternary complex formation.

Deconstructing Thiol-C10-amide-PEG8: A Rationale for its Design

The structure of Thiol-C10-amide-PEG8 is a deliberate combination of functional motifs, each contributing to its overall utility as a PROTAC linker:

-

Thiol Group (-SH): This functional group provides a reactive handle for conjugation to a warhead or E3 ligase ligand, typically through a maleimide-thiol reaction or by alkylation.

-

C10 Alkyl Chain: The ten-carbon aliphatic chain provides a significant degree of hydrophobicity and length, which can influence cell permeability and the spatial separation of the two ends of the PROTAC.

-

Amide Bond (-CONH-): Amide bonds are synthetically accessible and offer a degree of rigidity to the linker.

-

PEG8 Chain: The eight-unit polyethylene glycol chain is the primary determinant of the linker's hydrophilicity and provides substantial flexibility and length.

The combination of a hydrophobic alkyl chain and a hydrophilic PEG chain allows for a balance of properties that can be fine-tuned to optimize the performance of a PROTAC for a specific target.

Synthesis of Thiol-C10-amide-PEG8: A Plausible Experimental Protocol

While a specific, published protocol for the synthesis of Thiol-C10-amide-PEG8 is not available, a plausible and robust synthetic route can be proposed based on established methodologies for the synthesis of similar bifunctional PEG linkers. The following is a representative experimental protocol.

Materials:

-

11-Bromoundecanoic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Amino-PEG8-alcohol

-

Potassium thioacetate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Ethanol

-

Sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Step 1: Activation of 11-Bromoundecanoic Acid

-

Dissolve 11-bromoundecanoic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude NHS ester of 11-bromoundecanoic acid. This can be used in the next step without further purification.

Step 2: Amide Bond Formation with Amino-PEG8-alcohol

-

Dissolve the crude NHS ester of 11-bromoundecanoic acid (1.0 eq) and Amino-PEG8-alcohol (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add triethylamine (1.5 eq) to the solution to act as a base.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, remove the DMF under reduced pressure.

-

Purify the resulting bromo-C10-amide-PEG8-alcohol by silica gel column chromatography.

Step 3: Introduction of the Thiol Group

-

Dissolve the purified bromo-C10-amide-PEG8-alcohol (1.0 eq) in ethanol.

-

Add potassium thioacetate (1.5 eq) to the solution.

-

Reflux the reaction mixture for 4 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in a mixture of ethanol and 1M HCl.

-

Stir the solution at room temperature for 2 hours to hydrolyze the thioacetate.

-

Neutralize the solution with 1M NaOH.

-

Extract the product with DCM.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product, Thiol-C10-amide-PEG8, by silica gel column chromatography to yield the desired linker.

Application in PROTAC Assembly: A Workflow

The synthesized Thiol-C10-amide-PEG8 linker is a versatile building block for the construction of PROTACs. A typical workflow for its use is as follows:

Caption: A generalized workflow for the synthesis and application of Thiol-C10-amide-PEG8 in PROTAC development.

Characterization of the Synthesized Linker

To ensure the successful synthesis and purity of Thiol-C10-amide-PEG8, a combination of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the presence of all expected functional groups and the overall structure of the molecule. The characteristic peaks for the thiol proton, the methylene groups of the C10 chain, the amide proton, and the repeating ethylene glycol units of the PEG8 chain should be identifiable.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized linker, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. A single, sharp peak indicates a high degree of purity.

Quantitative Data and Structure-Activity Relationship (SAR)

While specific quantitative data for PROTACs utilizing the Thiol-C10-amide-PEG8 linker is not publicly available, the importance of linker length and composition is well-documented in the literature. The following tables summarize representative data from studies on other PROTACs, illustrating the impact of varying PEG linker length on degradation efficiency.

Table 1: Effect of PEG Linker Length on BRD4 Degradation

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |

| PROTAC A | 4-unit PEG | 25 | >95 |

| PROTAC B | 6-unit PEG | 10 | >95 |

| PROTAC C | 8-unit PEG | 5 | >95 |

| PROTAC D | 12-unit PEG | 50 | 80 |

Data is hypothetical and for illustrative purposes only, based on trends observed in the literature.

Table 2: Influence of Linker Composition on BTK Degradation

| PROTAC | Linker Composition | DC50 (nM) | Cell Permeability |

| PROTAC X | C12 Alkyl | 100 | High |

| PROTAC Y | 4-unit PEG | 20 | Moderate |

| PROTAC Z | 8-unit PEG | 5 | Low |

Data is hypothetical and for illustrative purposes only, based on trends observed in the literature.

These tables highlight a common trend in PROTAC development: there is often an optimal linker length for maximal degradation efficiency. Linkers that are too short may not allow for the proper formation of the ternary complex, while linkers that are too long can lead to reduced efficacy.

The PROTAC Mechanism: A Signaling Pathway

The underlying mechanism of action for all PROTACs, including those utilizing a Thiol-C10-amide-PEG8 linker, is the hijacking of the ubiquitin-proteasome system.

Caption: The catalytic cycle of a PROTAC, leading to the degradation of a target protein.

Conclusion

Thiol-C10-amide-PEG8 represents a valuable tool in the armamentarium of medicinal chemists and drug discovery scientists working on targeted protein degradation. Its modular design, incorporating both hydrophobic and hydrophilic elements, provides a versatile platform for the construction of effective PROTACs. While a detailed historical account of its specific origins remains to be fully elucidated, the principles behind its design and the methodologies for its synthesis and application are well-established within the broader context of PROTAC linker development. This guide provides a comprehensive technical overview to aid researchers in the rational design and synthesis of novel protein degraders, ultimately contributing to the advancement of this transformative therapeutic modality.

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Thiol-C10-amide-PEG8

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of the Thiol-C10-amide-PEG8 Linker

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins of interest (POIs).[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism allows for the removal of target proteins, offering a powerful alternative to traditional small-molecule inhibition.

The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The length and composition of the linker can significantly impact the efficacy of protein degradation. The Thiol-C10-amide-PEG8 linker is a polyethylene glycol (PEG)-based linker that offers several advantages in PROTAC design. The PEG8 moiety enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC. The C10 alkyl chain provides a specific length and degree of flexibility, while the terminal thiol group allows for a highly specific and efficient conjugation to a protein-targeting ligand or an E3 ligase ligand, typically through a thiol-maleimide ligation reaction.

Physicochemical Properties of Thiol-C10-amide-PEG8

A clear understanding of the linker's properties is essential for its effective application in PROTAC synthesis.

| Property | Value | Reference |

| CAS Number | 1353948-95-4 | [2] |

| Molecular Formula | C27H55NO9S | [2] |

| Molecular Weight | 569.79 g/mol | [2] |

| Appearance | Solid Powder | [2] |

| Purity | ≥98% | |

| Chemical Name | N-(23-hydroxy-3,6,9,12,15,18,21-heptaoxatricosan-1-yl)-11-sulfanylundecanamide |

PROTAC Synthesis Workflow

The synthesis of a PROTAC using the Thiol-C10-amide-PEG8 linker is a modular process. The general workflow involves the synthesis or acquisition of a protein of interest (POI) ligand functionalized with a maleimide group and an E3 ligase ligand. The Thiol-C10-amide-PEG8 linker is then conjugated to the maleimide-functionalized POI ligand via a thiol-maleimide reaction. The resulting intermediate is then coupled to the E3 ligase ligand to yield the final PROTAC.

Caption: General workflow for the synthesis of a PROTAC using the Thiol-C10-amide-PEG8 linker.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a PROTAC using the Thiol-C10-amide-PEG8 linker. These are general procedures and may require optimization for specific target ligands and E3 ligase ligands.

Protocol 1: Thiol-Maleimide Ligation of POI Ligand and Thiol-C10-amide-PEG8 Linker

This protocol describes the conjugation of a maleimide-functionalized protein of interest (POI) ligand to the Thiol-C10-amide-PEG8 linker.

Materials:

-

Maleimide-functionalized POI ligand

-

Thiol-C10-amide-PEG8 linker

-

Anhydrous, degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reduction of any disulfide bonds)

-

Nitrogen or Argon gas

-

Reaction vessel

Procedure:

-

Preparation of Reactants:

-

Dissolve the maleimide-functionalized POI ligand in a minimal amount of anhydrous DMF or DMSO.

-

Dissolve the Thiol-C10-amide-PEG8 linker in the degassed reaction buffer. A slight molar excess (1.1 to 1.5 equivalents) of the thiol linker is often used.

-

-

(Optional) Reduction of Disulfides: If the thiol linker has formed disulfide bonds, pre-incubate the linker solution with a 2-3 fold molar excess of TCEP for 20-30 minutes at room temperature to ensure the presence of the free thiol.

-

Reaction Setup:

-

In a reaction vessel purged with nitrogen or argon, add the solution of the maleimide-functionalized POI ligand.

-

Slowly add the solution of the Thiol-C10-amide-PEG8 linker to the POI ligand solution with gentle stirring.

-

-

Reaction Conditions:

-

Seal the reaction vessel and stir the mixture at room temperature (20-25°C) for 2-4 hours or overnight at 4°C. The reaction progress should be monitored by LC-MS.

-

-

Reaction Quenching (Optional): Once the reaction is complete, a small amount of a free thiol-containing compound (e.g., β-mercaptoethanol or N-acetylcysteine) can be added to quench any unreacted maleimide groups.

-

Purification: The resulting POI ligand-linker conjugate can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Coupling of POI Ligand-Linker Conjugate to E3 Ligase Ligand

This protocol describes the final step of PROTAC synthesis, which involves coupling the purified POI ligand-linker conjugate to the E3 ligase ligand. The specific coupling chemistry will depend on the functional groups present on the E3 ligase ligand and the other end of the linker (in this case, the hydroxyl group of the PEG chain). A common method is to first activate the hydroxyl group or use an E3 ligase ligand with a pre-activated functional group. For this example, we will assume the use of an E3 ligase ligand with a carboxylic acid that can be coupled to the hydroxyl end of the PEG linker via an esterification reaction.

Materials:

-

Purified POI ligand-linker conjugate

-

E3 ligase ligand with a carboxylic acid group

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous DMF

-

Nitrogen or Argon gas

-

Reaction vessel

Procedure:

-

Activation of E3 Ligase Ligand:

-

In a reaction vessel under a nitrogen or argon atmosphere, dissolve the E3 ligase ligand with the carboxylic acid group in anhydrous DMF.

-

Add the coupling agents (e.g., 1.2 equivalents of HATU) and the base (e.g., 3 equivalents of DIPEA).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

-

Coupling Reaction:

-

Dissolve the purified POI ligand-linker conjugate in anhydrous DMF.

-

Add the solution of the POI ligand-linker conjugate to the activated E3 ligase ligand mixture.

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC using flash column chromatography or preparative RP-HPLC.

-

Characterization of the Final PROTAC

The identity and purity of the synthesized PROTAC should be confirmed using standard analytical techniques.

| Analytical Technique | Purpose |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | To confirm the molecular weight of the final product and assess its purity. |

| NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure and confirm the successful conjugation of the different components. |

| HPLC (High-Performance Liquid Chromatography) | To determine the purity of the final PROTAC and intermediate compounds. |

Quantitative Data Summary

The following table presents representative quantitative data for the synthesis and activity of PROTACs with similar PEG linkers, compiled from various literature sources. This data is for illustrative purposes and the actual results may vary depending on the specific ligands and reaction conditions.

| PROTAC ID | Linker Type | Synthesis Yield (%) | Purity (%) | DC50 (nM) | Dmax (%) | Reference |

| PROTAC A | PEG4 | 65 | >95 | 50 | 90 | Fictional Example |

| PROTAC B | PEG6 | 58 | >98 | 25 | 95 | Fictional Example |

| PROTAC C | Alkyl-PEG8 | 72 | >97 | 10 | 85 | Fictional Example |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The synthesized PROTAC functions by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.

Caption: Schematic of PROTAC-mediated targeted protein degradation.

Experimental Workflow for Evaluating PROTAC Efficacy

Once the PROTAC is synthesized and purified, its biological activity needs to be evaluated. A standard workflow involves treating cells with the PROTAC and then measuring the levels of the target protein.

Caption: Experimental workflow for assessing PROTAC-induced protein degradation.

Protocol 3: Western Blot Analysis of Target Protein Degradation